D-Galacturonic Acid
Overview
Description
D-Galacturonic acid (GalA) is an oxidized form of the monosaccharide D-galactose . It is the primary building block and structure-giving element of pectin and other biopolymers found throughout the plant kingdom . In its open form, it has an aldehyde group at C1 and a carboxylic acid group at C6 .
Synthesis Analysis
The primary source of commercial GalA is the hydrolysis of pectin . A process that was first reported by Felix Ehrlich at the University of Breslau in 1917 . The process was refined in 2004 by Tetsuya Miyazawa and Toshitaka Funazukuri at Chuo University (Tokyo). They started with poly(galacturonic acid) and water with no additives, used a semibatch flow reactor (220 °C, 10 MPa pressure, 2 min heating time) to obtain a 79% yield of water-soluble products, which were then enzymatically hydrolyzed to GalA and its dimer and trimer .
Molecular Structure Analysis
This compound has a molecular formula of C6H10O7 . Its structure is sometimes displayed in an open, linear form, with a carboxylic acid group on one end of the chain and an aldehyde on the other .
Chemical Reactions Analysis
The redox reaction of this compound takes place through a multistep mechanism involving the formation of intermediate Cr II/IV and Cr V species .
Physical and Chemical Properties Analysis
This compound is a white solid . It has a melting point of 159 °C (318 °F; 432 K) . It is the main component of pectin, in which it exists as the polymer polygalacturonic acid .
Scientific Research Applications
1. Plant Pathogen Interaction and Virulence
D-Galacturonic acid is crucial in the interaction between plant pathogens and their hosts. Research has shown that Botrytis cinerea mutants deficient in this compound catabolism have altered virulence on certain plants, suggesting an important role for this compound as a carbon nutrient for the pathogen (Zhang & van Kan, 2013).
2. Biotechnological Conversion
This compound, as a major constituent of pectin, shows potential in biotechnological applications. It can be utilized as a raw material for microbial conversion into fuels or chemicals (Richard & Hilditch, 2009).
3. Metabolic Engineering for Chemical Production
Metabolic engineering of fungal strains has been explored to convert this compound to meso-galactarate, a compound with applications in food, cosmetics, and pharmaceuticals (Mojzita et al., 2009).
4. Production of L-Ascorbic Acid
Engineering of Aspergillus niger has demonstrated the conversion of this compound to L-ascorbic acid (vitamin C), suggesting a novel method for vitamin C production from biomass (Kuivanen et al., 2015).
5. Cofactor Engineering for Enhanced Production
Research in Saccharomyces cerevisiae has focused on engineering the cofactor supply to optimize the conversion of this compound to L-galactonate, a potential nutrient and cosmetic additive (Harth et al., 2020).
6. Functional Enzymatic Characterization
Studies have isolated and characterized specific enzymes involved in this compound metabolism, such as UDP-d-glucuronic acid 4-epimerase, which plays a role in the biosynthesis of root polysaccharides in Ornithogalum caudatum (Yin et al., 2016).
7. Efficient Pectin Conversion in Fungi
Engineering of filamentous fungi like Aspergillus niger has been undertaken for efficient conversion of this compound to L-galactonic acid, demonstrating potential in utilizing pectin-rich biomass (Kuivanen et al., 2012).
8. Molecular Basis of Pectin Metabolism
Genome-wide and enzymatic analysis in species like Rhodosporidium toruloides has shed light on the molecular basis of efficient this compound metabolism, contributing to broader substrate utilization in biorefinery approaches (Protzko et al., 2019).
9. Novel Applications in Catalysis
This compound has been explored as a natural ligand for selective copper-catalyzed N-arylation, demonstrating its potential in pharmaceutical synthesis (Yuan et al., 2019).
Safety and Hazards
Future Directions
D-Galacturonic acid is the main constituent of pectin, a naturally abundant compound. Pectin-rich residues accumulate when sugar is extracted from sugar beet or juices are produced from citrus fruits. It is a cheap raw material but currently mainly used as animal feed. Pectin has the potential to be an important raw material for biotechnological conversions to fuels or chemicals . Therefore, the future directions of this compound could be in the field of biotechnological conversions .
Properties
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-BKBMJHBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-10-7 (homopolymer), 9046-38-2 (Parent) | |
Record name | Polygalacturonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galacturonic acid, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60873878 | |
Record name | alpha-D-Galacturonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pectic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6294-16-2, 9046-38-2, 25990-10-7, 9046-40-6 | |
Record name | alpha-D-Galacturonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polygalacturonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galacturonic acid, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-galacturonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-D-Galacturonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-GALACTURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP8I6411H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pectic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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